(1-Ethoxyethylidene)malononitrile
Overview
Description
“(1-Ethoxyethylidene)malononitrile” is also referred to as "2-(1-ethoxyethylidene)malononitrile" . It is a chemical compound with the molecular formula C7H8N2O and a molecular weight of 136.15 . It is used in laboratory chemicals .
Synthesis Analysis
“(1-Ethoxyethylidene)malononitrile” has been used in the synthesis of benzyl 5-amino-4-cyano-3-methyl-1H pyrazole-1-carboxylate and 2-amino-6-mercaptopyridine-3,5-dicarbonitrile derivatives .Molecular Structure Analysis
The molecular structure of “(1-Ethoxyethylidene)malononitrile” can be represented by the SMILES stringCCOC(C)=C(C#N)C#N
. Chemical Reactions Analysis
The reaction of “(1-Ethoxyethylidene)malononitrile” with cyanoacetamide or cyanothioacetamide yields 6-amino-4-methyl-2-(thio)oxo-1,2-dihydropyridine-3,5-dicarbonitriles .Physical And Chemical Properties Analysis
“(1-Ethoxyethylidene)malononitrile” appears as a white to beige crystalline powder and chunks . It has a melting point range of 89.0°C to 93.0°C .Scientific Research Applications
Cancer Research
A study conducted by Gal, Fung, & Greenberg (1952) examined substituted malononitriles and their effects on tumor growth in mice. They found that ethoxymethylene-malononitrile showed some effect in retarding the growth of carcinoma.
Alzheimer’s Disease Research
Shoghi-Jadid et al. (2002) used a derivative of malononitrile, 2-(1-(6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl)ethylidene)malononitrile, in conjunction with positron emission tomography to localize neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer’s disease patients. This study highlights the potential of malononitrile derivatives in diagnostic applications for neurodegenerative diseases (Shoghi-Jadid et al., 2002).
Environmental and Biological Monitoring
Jung et al. (2020) developed a latent turn-on fluorescent probe for detecting malononitrile in water and biological samples. Their research addresses the need for monitoring malononitrile due to its potential health risks and environmental pollution (Jung et al., 2020).
Chemical and Industrial Applications
Kim et al. (2020) investigated a novel colorimetric signaling probe for selective analysis of malononitrile. This research has implications for the selective and sensitive analytical methods required for malononitrile in synthetic organic, medical, and industrial chemistry (Kim et al., 2020).
Synthesis of Pharmaceuticals and Pesticides
Hassan and Elmaghraby (2015) highlighted the widespread use of malononitrile in the synthesis of pharmaceuticals, pesticides, fungicides, solvato-chromic dyes, and organic semiconductors. Its unique reactivity makes it a highly valuable reagent in organic chemistry (Hassan & Elmaghraby, 2015).
Antibacterial Activity
A study by Kumar et al. (2015) synthesized 2-[1-aryl-2-(azaaryl)ethyl]malononitriles and evaluated their antimicrobial activity. This research contributes to the development of new antibacterial agents (Kumar et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2-(1-ethoxyethylidene)propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-3-10-6(2)7(4-8)5-9/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSVWXDDFBSSIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C(C#N)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063855 | |
Record name | (1-Ethoxyethylidene)malononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Ethoxyethylidene)malononitrile | |
CAS RN |
5417-82-3 | |
Record name | 2-(1-Ethoxyethylidene)propanedinitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5417-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1-Ethoxyethylidene)malononitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005417823 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5417-82-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11585 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Propanedinitrile, 2-(1-ethoxyethylidene)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (1-Ethoxyethylidene)malononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-ethoxyethylidene)malononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.110 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1-ETHOXYETHYLIDENE)MALONONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DG9PY6W3QK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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